N-benzyl-2-chloro-4-nitro-N-(pyridin-2-yl)benzamide
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Overview
Description
N-Benzyl-2-chloro-4-nitro-N-(2-pyridyl)benzamide is an organic compound with the molecular formula C19H14ClN3O3. It is known for its complex structure, which includes a benzyl group, a chloro group, a nitro group, and a pyridyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-chloro-4-nitro-N-(2-pyridyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-nitrobenzoic acid with benzylamine and 2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-chloro-4-nitro-N-(2-pyridyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Substituted benzamides depending on the nucleophile used.
Reduction: N-Benzyl-2-chloro-4-amino-N-(2-pyridyl)benzamide.
Oxidation: 2-Chloro-4-nitrobenzoic acid derivatives.
Scientific Research Applications
N-Benzyl-2-chloro-4-nitro-N-(2-pyridyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-2-chloro-4-nitro-N-(2-pyridyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and pyridyl groups may facilitate binding to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrobenzamide: Lacks the benzyl and pyridyl groups, making it less complex and potentially less reactive.
N-Benzyl-2-chloro-4-nitro-N-phenylbenzamide: Similar structure but with a phenyl group instead of a pyridyl group, which may alter its reactivity and biological activity.
Uniqueness
N-Benzyl-2-chloro-4-nitro-N-(2-pyridyl)benzamide is unique due to the presence of both benzyl and pyridyl groups, which contribute to its distinct chemical and biological properties. These groups enhance its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H14ClN3O3 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-benzyl-2-chloro-4-nitro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H14ClN3O3/c20-17-12-15(23(25)26)9-10-16(17)19(24)22(18-8-4-5-11-21-18)13-14-6-2-1-3-7-14/h1-12H,13H2 |
InChI Key |
UBMIKHOMENZLGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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